molecular formula C10H7N2O4S+ B12748600 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, ester with 2,2'-thiobis(1-naphthalenol) CAS No. 118276-85-0

1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, ester with 2,2'-thiobis(1-naphthalenol)

Cat. No.: B12748600
CAS No.: 118276-85-0
M. Wt: 251.24 g/mol
InChI Key: MRNTWODSIRBVJF-MRVPVSSYSA-O
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Description

1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, ester with 2,2’-thiobis(1-naphthalenol) is a complex organic compound with a unique structure

Preparation Methods

The synthesis of 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, ester with 2,2’-thiobis(1-naphthalenol) typically involves multiple steps, including esterification, coupling, and diazotization reactions. The process begins with the esterification of naphthalenesulfonic acid with 2,2’-thiobis(1-naphthalenol) under acidic conditions. This is followed by the coupling of the resulting ester with diazonium salts to introduce the diazo group. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, ester with 2,2’-thiobis(1-naphthalenol) undergoes various chemical reactions, including:

Scientific Research Applications

1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, ester with 2,2’-thiobis(1-naphthalenol) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with various biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, ester with 2,2’-thiobis(1-naphthalenol) involves its interaction with molecular targets through its diazo and sulfonic acid groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function and activity. The pathways involved may include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar compounds to 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, ester with 2,2’-thiobis(1-naphthalenol) include:

    1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, ester with 4,4’,4’'-ethylidynetris(phenol): Similar structure but different ester groups.

    1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, thiodi-4,1-phenylene ester: Contains a thiodi-phenylene group instead of thiobis(naphthalenol).

    1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, ester with 4-cyclohexyl-2,6-bis(4-hydroxy-3-(4-hydroxyphenyl)methyl-2,5-dimethylphenyl)methylphenol: Different ester groups and additional substituents

Properties

CAS No.

118276-85-0

Molecular Formula

C10H7N2O4S+

Molecular Weight

251.24 g/mol

IUPAC Name

(2R)-1-oxo-5-sulfo-2H-naphthalene-2-diazonium

InChI

InChI=1S/C10H6N2O4S/c11-12-8-5-4-6-7(10(8)13)2-1-3-9(6)17(14,15)16/h1-5,8H/p+1/t8-/m1/s1

InChI Key

MRNTWODSIRBVJF-MRVPVSSYSA-O

Isomeric SMILES

C1=CC2=C(C=C[C@H](C2=O)[N+]#N)C(=C1)S(=O)(=O)O

Canonical SMILES

C1=CC2=C(C=CC(C2=O)[N+]#N)C(=C1)S(=O)(=O)O

Origin of Product

United States

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